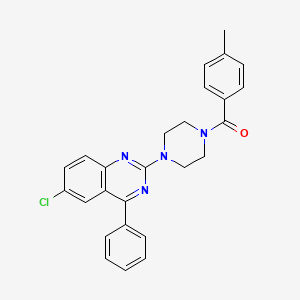
N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in the field of drugs, dyes, and fungicides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzene ring substituted with two methoxy groups, and a hydrazide group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzothiazole ring, the methoxy groups, and the hydrazide group . These functional groups could potentially undergo a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability . The methoxy groups could influence its solubility in organic solvents .
Applications De Recherche Scientifique
Anticancer Properties
- Benzothiazole derivatives, including those related to N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, have been synthesized and evaluated for their anticancer activities. These compounds have shown promise as potential anticancer agents, with studies indicating their effectiveness against various cancer cell lines. The research highlights the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).
Antibacterial Studies
- Benzothiazole compounds, including N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide analogs, have been synthesized and characterized for their antibacterial activities. These studies have shown that these compounds possess significant activity against various microorganisms, indicating their potential as antibacterial agents (Obasi et al., 2017).
Agricultural Applications
- Related benzothiazole derivatives have been used in agriculture, particularly in the formulation of nanoparticles for the sustained release of fungicides. This application suggests the potential for N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide in agricultural settings, especially in the control of fungal diseases (Campos et al., 2015).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly in steel protection. This indicates a possible application for N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide in industries where corrosion prevention is crucial (Hu et al., 2016).
Antifungal Activities
- Compounds related to N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide have been synthesized and evaluated for their antifungal properties. These studies suggest the potential use of such compounds in the treatment of fungal infections (Ozdemir et al., 2010).
Antioxidant Properties
- Some benzothiazole derivatives have been identified as potential antioxidants. This suggests a possible avenue for research into the antioxidant properties of N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide (Ahmad et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXBWPRFXBKHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2385161.png)

![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)
![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)

![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)





![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)